But-2-ene-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride functional group attached to a butene backbone. Its chemical formula is and it has a molecular weight of approximately 154.62 g/mol. The compound is typically represented as CH₃CH=CHSO₂Cl, indicating that the sulfonyl chloride group is bonded to the first carbon of the butene chain. This compound is known for its reactivity, particularly in substitution and addition reactions.
Several methods exist for synthesizing but-2-ene-1-sulfonyl chloride:
Research on interaction studies involving but-2-ene-1-sulfonyl chloride primarily focuses on its reactivity with various nucleophiles and electrophiles. Studies indicate that its reactivity can be influenced by solvent polarity and temperature, which affect the mechanism of reaction (e.g., whether it proceeds via an S_N1 or S_N2 pathway) .
But-2-ene-1-sulfonyl chloride shares structural and functional similarities with several other compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Thionyl Chloride | SOCl₂ | Acts as a source of chloride ions; used for chlorination reactions. |
| Sulfuryl Chloride | SO₂Cl₂ | Used primarily as a chlorinating agent; hydrolyzes to produce sulfuric acid. |
| Propane Sulfonic Acid | C₃H₇O₃S | A weaker acid compared to but-2-ene-1-sulfonyl chloride; used in detergents. |
| Benzene Sulfonyl Chloride | C₆H₅SO₂Cl | Commonly used in organic synthesis; more stable than aliphatic sulfonyl chlorides. |
But-2-ene-1-sulfonyl chloride's uniqueness lies in its ability to participate in both substitution and addition reactions due to its unsaturated carbon chain, making it versatile for various synthetic pathways not available to saturated analogs like propane sulfonic acid.
But-2-ene-1-sulfonyl chloride adopts the IUPAC name (E)-but-2-ene-1-sulfonyl chloride, reflecting the trans configuration of its double bond. The molecule consists of a four-carbon chain with a sulfonyl chloride group (-SO₂Cl) bonded to the terminal carbon (C1) and a double bond between C2 and C3 (Fig. 1). Key structural parameters include:
| Property | Value | Method |
|---|---|---|
| Molecular formula | C₄H₇ClO₂S | High-res MS |
| Average mass | 154.608 g/mol | Calculated |
| Double bond geometry | E (trans) | NMR/IR |
| Sulfonyl chloride S=O stretch | 1365–1180 cm⁻¹ | FT-IR |
The SMILES notation C/C=C/CS(=O)(Cl)=O explicitly denotes the (E)-configuration, which influences regioselectivity in electrophilic additions. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct vinyl proton resonances at δ 5.8–6.5 ppm and a downfield shift for the sulfonyl-attached CH₂ group (δ 3.9–4.2 ppm).
Density functional theory (DFT) calculations corroborate experimental data, predicting a bond angle of 112° at the sulfur atom and a dihedral angle of 178° between the sulfonyl group and the alkene plane. These features enhance electrophilicity at the sulfur center while stabilizing the molecule against premature hydrolysis.
While traditional methods for synthesizing but-2-ene-1-sulfonyl chloride are well-documented in industrial chemistry literature, the provided research materials focus primarily on advanced photocatalytic strategies. Conventional approaches typically involve chlorosulfonation and catalytic chlorination techniques, which remain foundational in organic synthesis. However, detailed mechanistic insights or recent innovations in these areas are not covered in the available sources.
Recent breakthroughs in sulfonyl chloride synthesis leverage visible light photocatalysis with aryldiazonium salts. A heterogeneous potassium poly(heptazine imide) (K-PHI) catalyst enables the conversion of arenediazonium tetrafluoroborates to sulfonyl chlorides under mild conditions (room temperature, visible light irradiation) [3] [4]. This method utilizes sulfur dioxide (SO₂) and hydrochloric acid (HCl), generated in situ from thionyl chloride (SOCl₂) and water, to facilitate the reaction:
$$
\text{ArN}2^+ \text{BF}4^- + \text{SO}2 + \text{Cl}^- \xrightarrow{\text{K-PHI, hv}} \text{ArSO}2\text{Cl} + \text{N}2 + \text{BF}3 + \text{H}_2\text{O}
$$
Key advantages include high functional group tolerance (e.g., halides, nitro, cyano groups) and yields ranging from 50% to 95% [3] [4]. The process avoids precious-metal catalysts, offering a sustainable alternative to classical Meerwein chlorosulfonylation.
The K-PHI photocatalyst, a carbon nitride derivative, outperforms other materials like mesoporous graphitic carbon nitride (mpg-CN) in terms of cost and simplicity [3] [5]. Its broad visible light absorption (up to 600 nm) and robust electron-transfer capabilities enable efficient radical generation. Comparative studies show:
| Catalyst | Yield (%) | Recyclability | Cost Efficiency |
|---|---|---|---|
| K-PHI | 95 | 3–5 cycles | High |
| mpg-CN | 98 | 2–3 cycles | Moderate |
| Ir/Ru Complexes | 99 | Not reusable | Low |
This table highlights K-PHI’s balance of performance and practicality for industrial adoption [3] [5].
Continuous-flow reactors are prioritized for photocatalytic synthesis to enhance light penetration and catalyst exposure. Modular designs with immobilized K-PHI on glass substrates enable scalable production while minimizing catalyst loss [5]. Key parameters include:
Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate but-2-ene-1-sulfonyl chloride from byproducts like sulfonic acids. Quality assurance employs:
But-2-ene-1-sulfonyl chloride represents a specialized organosulfur compound that combines the reactive functionality of sulfonyl chlorides with the structural features of alkene systems. This unique combination imparts distinctive physicochemical properties that are essential for understanding its behavior in various chemical environments and applications. The compound exists predominantly in the trans geometric configuration, as indicated by the (E)-designation in its IUPAC nomenclature [1].
The fundamental molecular characteristics of but-2-ene-1-sulfonyl chloride are summarized in the comprehensive physicochemical properties data presented below:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₇ClO₂S | [1] |
| Molecular Weight (g/mol) | 154.61 | [1] |
| CAS Registry Number | 219952-29-1; 911286-90-3 | [1] |
| IUPAC Name | (E)-but-2-ene-1-sulfonyl chloride | [1] |
| SMILES Notation | CC=CCS(=O)(=O)Cl | [1] |
| InChI Key | ZJAOQAVOWVZRRT-UHFFFAOYSA-N | [1] |
| Standard InChI | InChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2+ | [1] |
The molecular architecture of but-2-ene-1-sulfonyl chloride features a planar sulfonyl group with tetrahedral sulfur geometry, conjugated to the double bond system [1]. This structural arrangement creates significant electronic effects that influence both the spectroscopic properties and chemical reactivity of the compound.
The spectroscopic analysis of but-2-ene-1-sulfonyl chloride provides comprehensive structural information through multiple analytical techniques. These methods collectively confirm the molecular structure and provide insights into the electronic environment of various functional groups within the molecule.
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of but-2-ene-1-sulfonyl chloride. The compound exhibits distinctive spectral features in both proton and carbon-13 nuclear magnetic resonance experiments that reflect its unique molecular architecture.
Proton Nuclear Magnetic Resonance Characteristics
The proton nuclear magnetic resonance spectrum of but-2-ene-1-sulfonyl chloride displays several characteristic signals that correspond to different proton environments within the molecule [2] [3]. The methyl group protons appear as a doublet or triplet in the region of 1.2-1.8 parts per million, reflecting their coupling with adjacent vinyl protons [2] [3]. The double bond protons manifest as complex multiplets in the downfield region of 5.4-6.2 parts per million, consistent with their deshielded electronic environment due to the alkene functionality [2] [3].
The methylene group adjacent to the sulfonyl chloride functionality exhibits signals in the 3.6-4.0 parts per million range, appearing as triplets or multiplets due to coupling with the vinyl protons [2] [3]. The deshielding effect of the strongly electron-withdrawing sulfonyl chloride group causes these protons to appear significantly downfield compared to typical alkyl protons [4] [5].
Carbon-13 Nuclear Magnetic Resonance Signatures
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the observation of carbon chemical shifts [6] [7] [8]. The methyl carbon appears in the typical alkyl region of 10-20 parts per million as a single peak [6] [7] [8]. The alkene carbons manifest as two distinct peaks in the 120-140 parts per million region, reflecting their sp² hybridization and the electronic effects of the adjacent functional groups [6] [7] [8].
The methylene carbon adjacent to the sulfonyl chloride group exhibits a characteristic chemical shift in the 45-55 parts per million range [6] [7]. This significant downfield shift results from the strong electron-withdrawing effect of the sulfonyl chloride functionality, which deshields the carbon nucleus [6] [7].
| Spectroscopic Technique | Assignment | Chemical Shift/Frequency | Intensity/Pattern | Reference |
|---|---|---|---|---|
| ¹H NMR (CDCl₃) | CH₃ group | 1.2-1.8 ppm | Doublet or triplet | [2] [3] |
| ¹H NMR (CDCl₃) | CH=CH double bond protons | 5.4-6.2 ppm | Complex multiplets | [2] [3] |
| ¹H NMR (CDCl₃) | CH₂ adjacent to sulfonyl group | 3.6-4.0 ppm | Triplet or multiplet | [2] [3] |
| ¹³C NMR | CH₃ carbon | 10-20 ppm | Single peak | [6] [7] [8] |
| ¹³C NMR | CH=CH carbons | 120-140 ppm | Two distinct peaks | [6] [7] [8] |
| ¹³C NMR | CH₂ carbon adjacent to SO₂Cl | 45-55 ppm | Single peak | [6] [7] |
Infrared spectroscopy provides crucial information about the vibrational modes of but-2-ene-1-sulfonyl chloride, particularly regarding the characteristic functional group absorptions. The sulfonyl chloride functionality exhibits distinctive vibrational signatures that enable unambiguous identification of this functional group [2] [9] [10] [11].
Sulfonyl Group Vibrational Characteristics
The sulfonyl chloride group manifests two prominent stretching vibrations corresponding to the symmetric and asymmetric sulfur-oxygen stretching modes [2] [9] [10] [11]. The symmetric sulfur-oxygen stretch appears as a strong absorption in the 1370-1410 wavenumber region, while the asymmetric sulfur-oxygen stretch occurs at 1166-1204 wavenumbers [2] [9] [10] [11]. These frequencies are characteristic of the sulfonyl functional group and provide definitive evidence for the presence of this moiety.
The sulfur-chlorine stretching vibration represents another diagnostic feature, appearing as a strong absorption in the 370-380 wavenumber region [9] [10]. This low-frequency absorption is characteristic of the relatively weak sulfur-chlorine bond and provides confirmation of the sulfonyl chloride functionality [9] [10].
Additional Vibrational Modes
The carbon-hydrogen stretching modes appear in the typical 2800-3000 wavenumber region with medium to strong intensity [2] [9]. These absorptions correspond to the various carbon-hydrogen bonds present in the alkyl and vinyl portions of the molecule [2] [9]. The alkene carbon-carbon stretching mode and carbon-hydrogen bending vibrations contribute additional characteristic absorptions that support the overall structural assignment.
| Assignment | Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| S=O symmetric stretch | 1370-1410 | Strong | [2] [9] [10] [11] |
| S=O asymmetric stretch | 1166-1204 | Strong | [2] [9] [10] [11] |
| S-Cl stretch | 370-380 | Strong | [9] [10] |
| C-H stretching modes | 2800-3000 | Medium to strong | [2] [9] |
The thermodynamic stability of but-2-ene-1-sulfonyl chloride reflects the inherent characteristics of sulfonyl chlorides as a class of compounds. These molecules exhibit moderate thermal stability but demonstrate significant susceptibility to hydrolytic degradation under aqueous conditions [12] [13] [14].
Thermal Stability Characteristics
But-2-ene-1-sulfonyl chloride exhibits moderate thermal stability, though it is considerably less stable than the corresponding sulfonyl fluoride analogs [12] [13] [14]. The compound maintains structural integrity under anhydrous conditions at moderate temperatures, making it suitable for various synthetic applications [1] [13]. However, elevated temperatures promote decomposition pathways that lead to the formation of sulfur dioxide, hydrogen chloride, and organic fragments [12] [13] [14].
The activation energy for thermal decomposition is relatively low compared to more stable organosulfur compounds, reflecting the inherent weakness of the sulfur-chlorine bond [12] [14]. Bond length analysis indicates that the sulfur-chlorine bond (approximately 2.02 Ångströms) is significantly longer than the sulfur-oxygen bonds (approximately 1.42 Ångströms), consistent with the lower bond strength and higher reactivity of the chlorine substituent [12].
Hydrolytic Degradation Mechanisms
The primary degradation pathway for but-2-ene-1-sulfonyl chloride involves hydrolytic cleavage of the sulfur-chlorine bond in the presence of water or other nucleophilic species [12] [15]. This process proceeds through nucleophilic attack at the sulfur center, leading to the formation of the corresponding sulfonic acid and hydrogen chloride [12] [15]. The reaction is typically rapid and irreversible under aqueous conditions.
Homolytic Decomposition Pathways
Under certain conditions, but-2-ene-1-sulfonyl chloride may undergo homolytic decomposition involving simultaneous cleavage of both the carbon-sulfur and sulfur-chlorine bonds [14]. This mechanism generates sulfur dioxide and two free radicals, which can participate in subsequent radical reactions [14]. The negative activation entropy values associated with this process support the proposed mechanism involving simultaneous bond cleavage [14].
| Property | Value/Description | Reference |
|---|---|---|
| Thermal Stability | Moderately stable, less than sulfonyl fluorides | [12] [13] [14] |
| Hydrolysis Susceptibility | Readily hydrolyzes in presence of water | [12] [15] |
| Bond Length S-Cl (Å) | ~2.02 (estimated from analogous compounds) | [12] |
| Bond Length S=O (Å) | ~1.42 (estimated from analogous compounds) | [12] |
| Primary Degradation Products | SO₂, HCl, and organic fragments | [12] [13] [14] |
| Activation Energy for Decomposition | Lower than corresponding sulfonyl fluorides | [12] [14] |
The solubility characteristics of but-2-ene-1-sulfonyl chloride reflect the combined influence of its polar sulfonyl chloride functionality and the hydrophobic alkene portion of the molecule [1] [15] [16]. This dual nature creates distinctive solubility patterns that are essential for understanding the compound's behavior in various solvent systems.
Aqueous Solubility Characteristics
But-2-ene-1-sulfonyl chloride exhibits limited solubility in water due to its predominantly organic character [1] [15] [16]. However, the compound's behavior in aqueous systems is dominated not by simple dissolution but by rapid hydrolytic reactions that convert the sulfonyl chloride functionality to the corresponding sulfonic acid [15]. This reactive dissolution process makes meaningful equilibrium solubility measurements challenging to obtain.
The hydrolysis reaction proceeds through nucleophilic attack of water molecules at the electron-deficient sulfur center, resulting in the formation of but-2-ene-1-sulfonic acid and hydrogen chloride [15]. This process is typically rapid and quantitative under normal aqueous conditions, effectively preventing the establishment of true equilibrium solubility.
Organic Solvent Compatibility
The compound demonstrates high solubility in aprotic organic solvents, particularly dichloromethane and tetrahydrofuran [1] [2]. These solvents provide excellent media for chemical reactions involving but-2-ene-1-sulfonyl chloride, as they do not compete with nucleophilic reagents for reaction with the sulfonyl chloride functionality [1]. Chloroform also serves as an effective solvent, particularly for nuclear magnetic resonance spectroscopic studies [2].
Moderate solubility is observed in solvents such as diethyl ether and benzene, reflecting the compound's moderate lipophilicity [15]. The solubility in these systems is sufficient for most synthetic applications while providing good selectivity for organic-phase reactions.
Protic Solvent Interactions
In protic solvents, particularly alcohols, but-2-ene-1-sulfonyl chloride undergoes nucleophilic substitution reactions rather than simple dissolution [15]. The hydroxyl groups of alcoholic solvents attack the sulfur center, leading to the formation of sulfonate esters and hydrogen chloride [15]. This reactivity pattern makes protic solvents unsuitable for applications requiring the preservation of the sulfonyl chloride functionality.
Phase Transition Behavior
Limited data are available regarding specific phase transition properties of but-2-ene-1-sulfonyl chloride. The compound does not exhibit liquid crystalline behavior, unlike some more complex organosulfur compounds [17] [18]. Phase transitions likely involve conventional melting and boiling processes, though specific temperatures have not been experimentally determined due to the compound's tendency to decompose upon heating [13] [14].
| Solvent System | Solubility | Behavior/Notes | Reference |
|---|---|---|---|
| Water | Low to insoluble | Hydrolysis occurs rapidly | [1] [15] [16] |
| Dichloromethane | High solubility | Preferred solvent for reactions | [1] [2] |
| Tetrahydrofuran | High solubility | Good for aprotic reactions | [1] |
| Chloroform | High solubility | Suitable for NMR studies | [2] |
| Diethyl Ether | Moderate solubility | Moderate lipophilicity | [15] |
| Benzene | Moderate solubility | Moderate lipophilicity | [15] |
| Alcoholic Solvents | Reacts (hydrolysis) | Nucleophilic attack by OH groups | [15] |
| Aqueous Base | Reacts rapidly | Rapid hydrolysis to sulfonic acid | [15] |